molecular formula C13H9Cl2NOS2 B5065460 (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5065460
M. Wt: 330.3 g/mol
InChI Key: ZTLUHOZCEQTOGK-JXMROGBWSA-N
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Description

(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a prop-2-en-1-yl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzaldehyde with 3-(prop-2-en-1-yl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; usually performed in an alcohol solvent such as methanol or ethanol at low temperatures.

    Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(METHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(ETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the presence of the prop-2-en-1-yl group and the dichlorophenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NOS2/c1-2-6-16-12(17)10(19-13(16)18)7-8-4-3-5-9(14)11(8)15/h2-5,7H,1,6H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLUHOZCEQTOGK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C(=CC=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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